N-Boc-N'-Benzylidene-hydrazine
CAS No.: 24469-50-9
Cat. No.: VC3734346
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 24469-50-9 |
---|---|
Molecular Formula | C12H16N2O2 |
Molecular Weight | 220.27 g/mol |
IUPAC Name | tert-butyl N-[(Z)-benzylideneamino]carbamate |
Standard InChI | InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-13-9-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)/b13-9- |
Standard InChI Key | LKKATZANDADGPR-UKTHLTGXSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N/N=C/C1=CC=CC=C1 |
SMILES | CC(C)(C)OC(=O)NN=CC1=CC=CC=C1 |
Canonical SMILES | CC(C)(C)OC(=O)NN=CC1=CC=CC=C1 |
Introduction
Chemical Structure and Identification
N-Boc-N'-Benzylidene-hydrazine (CAS No. 24469-50-9) is characterized by its molecular formula C12H16N2O2 and molecular weight of 220.27 g/mol . The compound is officially named tert-butyl N-[(Z)-benzylideneamino]carbamate according to IUPAC nomenclature . Alternative names include 2-Boc-1-benzylidenehydrazine, Benzaldehyde (Tert-Butoxycarbonyl)Hydrazone, and tert-Butyl 2-benzylidenehydrazine-1-carboxylate .
The structural representation can be expressed through several notation systems:
Structural Notations
Structural Features
N-Boc-N'-Benzylidene-hydrazine is characterized by two key structural components:
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A tert-butoxycarbonyl (Boc) protecting group attached to one nitrogen atom of a hydrazine moiety
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A benzylidene group connected to the other nitrogen atom of the hydrazine through a carbon-nitrogen double bond
This dual protection mechanism provides the compound with unique chemical stability and reactivity profiles that make it particularly valuable in multi-step organic synthesis processes .
Physical Properties
The compound's predicted collision cross sections for various adduct forms provide insight into its three-dimensional structure and potential behavior in analytical contexts:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 221.12847 | 151.2 |
[M+Na]+ | 243.11041 | 161.1 |
[M+NH4]+ | 238.15501 | 158.3 |
[M+K]+ | 259.08435 | 155.7 |
[M-H]- | 219.11391 | 153.1 |
[M+Na-2H]- | 241.09586 | 157.5 |
[M]+ | 220.12064 | 152.9 |
[M]- | 220.12174 | 152.9 |
Table 1: Predicted collision cross sections for N-Boc-N'-Benzylidene-hydrazine adducts
Synthetic Approaches
The synthesis of N-Boc-N'-Benzylidene-hydrazine typically involves the condensation reaction between tert-butoxycarbonyl hydrazine (N-Boc-hydrazine) and benzaldehyde. This reaction proceeds through a nucleophilic addition mechanism followed by dehydration to form the hydrazone linkage.
The general synthesis pathway can be summarized as follows:
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Nucleophilic attack of the unprotected nitrogen of N-Boc-hydrazine on the carbonyl carbon of benzaldehyde
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Formation of a tetrahedral intermediate
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Dehydration to yield the final N-Boc-N'-Benzylidene-hydrazine product
This condensation reaction typically occurs under mild conditions at room temperature, contributing to the method's efficiency and selectivity. The protecting Boc group remains stable during this process, making it suitable for use in complex synthetic sequences.
Chemical Reactivity
N-Boc-N'-Benzylidene-hydrazine exhibits diverse reactivity patterns that make it valuable in organic synthesis applications. Its chemical behavior is largely determined by the functional groups present in the molecule.
Types of Reactions
The compound can undergo various chemical transformations including:
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Oxidation reactions
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Reduction reactions
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Substitution reactions
The presence of both the Boc protecting group and the hydrazone functionality allows for selective manipulations at different sites within the molecule. The Boc group can be selectively cleaved under acidic conditions, while the hydrazone linkage can participate in various transformations including reduction to hydrazines or reactions with electrophiles.
Applications in Organic Synthesis
N-Boc-N'-Benzylidene-hydrazine serves several important roles in synthetic organic chemistry, particularly in the preparation of complex molecules.
As a Protecting Group
One of the primary applications of N-Boc-N'-Benzylidene-hydrazine is as a protecting group for amines and hydrazines. The Boc protection strategy is widely employed in multi-step synthesis, as it:
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Provides stability under basic and nucleophilic conditions
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Can be selectively removed under acidic conditions
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Prevents unwanted side reactions at the nitrogen atom
As a Synthetic Intermediate
The compound functions as a versatile intermediate in the synthesis of various organic molecules, including:
Synthesis of α-Iminophosphine Oxides
Research has demonstrated N-Boc-N'-Benzylidene-hydrazine's utility in one-pot phosphinoylation reactions with diphenylphosphine oxide in the presence of Mn(OAc)₃ . This Mn(III)-mediated reaction proceeds via phosphorus-centered radicals to produce α-iminophosphine oxides directly from aldehydes without requiring isolation of the hydrazone intermediate .
Macrocycle Formation
N-Boc-N'-Benzylidene-hydrazine derivatives are employed in the synthesis of complex macrocyclic structures. One notable application involves triazine-based macrocycles where N-alkyl-N'-BOC-hydrazines (with alkyl groups like isopropyl or benzyl) undergo acid-catalyzed deprotection and subsequent dimerization to form 24-membered macrocycles . These macrocycles adopt distinctive conformations with characteristic π-π stacking and hydrogen bonding patterns as revealed by X-ray crystallography studies .
Structural Comparisons
N-Boc-N'-Benzylidene-hydrazine can be compared with structurally related compounds to understand its distinctive properties and advantages in synthetic applications.
Comparison with Similar Protecting Groups
The compound's dual protection mechanism provided by both the Boc and benzylidene groups offers enhanced stability and selectivity during synthetic processes compared to compounds utilizing only one type of protecting group. This combination allows for orthogonal deprotection strategies where either the Boc or the benzylidene group can be selectively removed depending on the reaction conditions employed.
Functional Alternatives
Several functionally similar compounds include:
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N-Cbz-hydrazones (where Cbz is benzyloxycarbonyl)
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N-Fmoc-hydrazones (where Fmoc is fluorenylmethyloxycarbonyl)
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Simple hydrazones without additional protecting groups
N-Boc-N'-Benzylidene-hydrazine offers distinct advantages over these alternatives, particularly in terms of stability, ease of handling, and selective deprotection conditions.
Biological Activities
While N-Boc-N'-Benzylidene-hydrazine itself is primarily used as a synthetic intermediate, compounds containing hydrazone moieties have demonstrated various biological activities that warrant attention.
Antimicrobial Properties
Hydrazone derivatives structurally related to N-Boc-N'-Benzylidene-hydrazine have shown significant antimicrobial properties. These compounds exhibit activity against various bacterial strains with minimum inhibitory concentrations ranging from 0.5 to 32 μg/mL. The biological activity is likely attributable to the hydrazone functional group's ability to interact with bacterial cell components.
Analytical Methods
The characterization and analysis of N-Boc-N'-Benzylidene-hydrazine typically employ several instrumental techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for structural elucidation of N-Boc-N'-Benzylidene-hydrazine. The compound exhibits characteristic signals corresponding to:
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Aromatic protons from the benzylidene group
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tert-butyl protons from the Boc protecting group
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The distinctive hydrazone C=N proton
Mass Spectrometry
Mass spectrometric analysis provides accurate molecular weight determination and fragmentation patterns. The predicted m/z values for various adducts (Table 1) offer reference points for analytical identification .
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